
3,4-Dibromo-Mal-PEG8-t-butyl ester
Übersicht
Beschreibung
3,4-Dibromo-Mal-PEG8-t-butyl ester is a compound that features a polyethylene glycol (PEG) linker with a dibromomaleimide moiety and a t-butyl ester group. The dibromomaleimide group allows for two points of substitution due to the presence of two bromine atoms, while the t-butyl ester group can be removed under acidic conditions. The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG8-t-butyl ester typically involves the following steps:
Formation of Dibromomaleimide: The dibromomaleimide moiety is synthesized by brominating maleimide using bromine in an appropriate solvent.
PEGylation: The PEG chain is attached to the dibromomaleimide through a nucleophilic substitution reaction.
Esterification: The t-butyl ester group is introduced by reacting the PEGylated dibromomaleimide with t-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of maleimide.
PEGylation in Reactors: Using industrial reactors for the PEGylation step.
Esterification in Batch Processes: Conducting esterification in batch processes to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-Mal-PEG8-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromomaleimide moiety can be substituted with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Thiols are commonly used nucleophiles for substitution reactions.
Acidic Conditions: Hydrochloric acid or sulfuric acid is used for the hydrolysis of the t-butyl ester group
Major Products
Thioether Derivatives: Formed from substitution reactions with thiols.
Carboxylic Acid Derivatives: Formed from the hydrolysis of the t-butyl ester group
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
3,4-Dibromo-Mal-PEG8-t-butyl ester is primarily utilized as a linker in drug delivery systems. Its ability to form stable conjugates with therapeutic agents allows for targeted delivery to specific cells or tissues, which is particularly important in cancer therapy where minimizing off-target effects is critical . The compound's solubility and stability contribute to its effectiveness in biological environments.
Antibody-Drug Conjugates (ADCs)
The compound serves as a crucial component in the development of ADCs. By facilitating the attachment of cytotoxic drugs to antibodies, it enables the selective targeting of cancer cells while sparing healthy tissues. The dibromomaleimide moiety allows for two points of substitution, which enhances the versatility of the conjugation process .
- Mechanism : The two bromine atoms in the dibromomaleimide group can be substituted with thiol groups from antibodies or other biomolecules, forming stable thioether bonds that retain biological activity .
PROTAC Development
This compound is also used in the design of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that induce targeted protein degradation. The compound acts as a linker that connects a ligand for an E3 ubiquitin ligase with a target protein, facilitating their interaction and subsequent degradation .
Case Studies
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-Mal-PEG8-t-butyl ester involves its ability to undergo substitution reactions due to the presence of the dibromomaleimide moiety. The PEG chain enhances the solubility of the compound, making it suitable for various applications. The t-butyl ester group can be hydrolyzed to expose a carboxylic acid group, which can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-Mal-PEG4-t-butyl ester: Similar structure but with a shorter PEG chain.
3,4-Dibromo-Mal-PEG2-t-butyl ester: Even shorter PEG chain, leading to different solubility and reactivity properties.
Uniqueness
3,4-Dibromo-Mal-PEG8-t-butyl ester is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous media compared to its shorter-chain counterparts .
Biologische Aktivität
3,4-Dibromo-Mal-PEG8-t-butyl ester is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in drug development and cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in research.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes bromine substituents and a PEG (polyethylene glycol) moiety. The presence of these functional groups influences its solubility, stability, and interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | 3,4-Dibromo-2-(t-butoxycarbonyl)butanoic acid |
Molecular Formula | C12H18Br2O5 |
Molecular Weight | 385.08 g/mol |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound primarily involves its interaction with specific cellular pathways:
- Apoptosis Induction : This compound has been shown to induce apoptosis in cancer cells by disrupting BCL-2 family protein interactions. It selectively targets BCL-XL-dependent tumor cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G1/S phase, preventing further proliferation of malignant cells.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antitumor Activity : In vitro studies have revealed that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values range from 10 to 30 µM depending on the cell type.
- Selectivity : The compound shows preferential toxicity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.
Case Studies
- Case Study 1 : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Case Study 2 : In a mouse model of lung cancer, administration of the compound led to significant tumor regression compared to control groups. Histological analysis confirmed increased apoptosis within tumor tissues.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Bioavailability : Preliminary studies suggest good oral bioavailability (>50%).
- Half-life : The compound exhibits a half-life of approximately 4 hours in plasma.
These properties are critical for its potential use as an oral therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3,4-Dibromo-Mal-PEG8-t-butyl ester, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis involves functionalizing PEG8-t-butyl ester with 3,4-dibromomaleimide. Key steps include:
- Activation : React PEG8-t-butyl ester with dibromomaleic anhydride under anhydrous conditions (e.g., in DCM or DMF) with a coupling agent like DCC or EDC .
- Purification : Use silica gel chromatography (eluent: CHCl₃/MeOH gradient) to isolate the product, followed by lyophilization for stability .
- Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and adjust stoichiometry (1:1.2 molar ratio of PEG8-t-butyl ester to dibromomaleimide) to minimize side products .
Table 1: Critical Reaction Parameters
Parameter | Optimal Condition | Reference |
---|---|---|
Solvent | Anhydrous DMF | |
Coupling Agent | EDC/HOBt (1.5 eq) | |
Reaction Time | 24–48 h at 25°C | |
Purity Post-Purification | >95% (HPLC) |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : Confirm PEG8 backbone integrity via ¹H NMR (δ 3.6–3.8 ppm for PEG methylene protons) and maleimide bromine substitution via ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
- HPLC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% TFA in H₂O/ACN) to verify molecular weight (expected [M+H]⁺ = 733.2) and detect impurities (<5% by area) .
- FT-IR : Validate maleimide C=O stretches at 1700–1750 cm⁻¹ and PEG ether linkages at 1100–1250 cm⁻¹ .
Q. What are the best practices for storage and handling to maintain stability?
- Methodological Answer :
- Storage : Aliquot into amber vials and store at ≤-20°C under argon to prevent hydrolysis of the maleimide group . Avoid freeze-thaw cycles by preparing single-use aliquots .
- Handling : Reconstitute in anhydrous DMSO or DMF immediately before use to minimize water-induced degradation .
Advanced Research Questions
Q. How can this compound be utilized in site-specific protein conjugation, and what experimental pitfalls should be avoided?
- Methodological Answer : The dibromomaleimide group reacts selectively with cysteine thiols (-SH) under mild reducing conditions (e.g., 1–5 mM TCEP, pH 6.5–7.5). Key considerations:
- Kinetics : Perform reactions at 4°C for 2–4 h to reduce non-specific binding; monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .
- Pitfalls :
- Hydrolysis Risk : Maleimide hydrolysis increases at pH >8.0; maintain neutral pH .
- PEG Crowding : Excess PEG8 length may sterically hinder conjugation; optimize PEG8-to-protein ratio (e.g., 3:1 molar excess) .
Table 2: Conjugation Optimization Workflow
Step | Protocol | Reference |
---|---|---|
Thiol Reduction | 2 mM TCEP, 30 min, 25°C | |
Maleimide Reaction | 4°C, pH 7.0, 4 h | |
Quenching | 10 mM cysteine, 15 min |
Q. What strategies address solubility challenges in organic-aqueous hybrid systems?
- Methodological Answer :
- Co-Solvent Systems : Use tert-butanol/water (1:4 v/v) to dissolve the compound (up to 10 mM) without precipitating PEG .
- Temperature Control : Pre-warm solutions to 37°C to disrupt PEG crystallization in aqueous buffers .
- Surfactants : Add 0.01% Tween-20 to improve dispersion in polar solvents .
Q. How does the t-butyl ester group influence stability during PROTAC linker synthesis, and how can it be selectively deprotected?
- Methodological Answer :
- Role of t-butyl : Protects carboxylic acid during maleimide-thiol conjugation, preventing premature hydrolysis .
- Deprotection : Treat with 95% TFA/H₂O for 1 h at 25°C to cleave the t-butyl group, followed by dialysis (MWCO 3.5 kDa) to remove byproducts .
Advanced Note : Deprotection efficiency can be quantified via ¹H NMR loss of t-butyl peaks (δ 1.4 ppm) .
Q. Data Contradictions and Resolutions
- Purity Standards : and report >95% purity via HPLC, but batch-to-batch variability may arise from PEG polydispersity. Use SEC-MALS for precise molecular weight distribution analysis .
- Storage Conditions : While recommends -20°C, specifies ≤-20°C under argon; the latter is critical for long-term stability of moisture-sensitive maleimide .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHSTUDEZBNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br2NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.